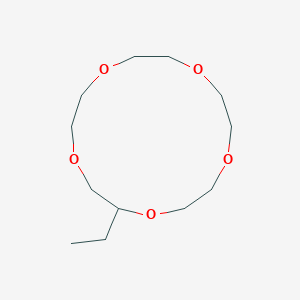
2-Ethyl-1,4,7,10,13-pentaoxacyclopentadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-1,4,7,10,13-pentaoxacyclopentadecane, also known as 15-crown-5, is a crown ether with the molecular formula C10H20O5. Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups. They are known for their ability to form stable complexes with various cations, particularly alkali and alkaline earth metal ions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1,4,7,10,13-pentaoxacyclopentadecane typically involves the cyclization of linear polyether precursors. One common method is the Williamson ether synthesis, where an alkoxide ion reacts with an alkyl halide to form an ether. The reaction conditions often require a strong base, such as sodium hydride, and an aprotic solvent like dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of crown ethers, including this compound, often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as distillation or recrystallization to ensure high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-1,4,7,10,13-pentaoxacyclopentadecane undergoes various chemical reactions, including:
Complexation Reactions: Forms stable complexes with metal cations.
Substitution Reactions: Can participate in nucleophilic substitution reactions due to the presence of ether linkages.
Common Reagents and Conditions
Complexation: Typically involves metal salts such as potassium chloride or sodium nitrate in aqueous or organic solvents.
Substitution: Requires nucleophiles like halides or alkoxides under basic conditions.
Major Products
Complexation: Metal-crown ether complexes.
Substitution: Substituted ethers depending on the nucleophile used.
Applications De Recherche Scientifique
2-Ethyl-1,4,7,10,13-pentaoxacyclopentadecane has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst to facilitate reactions between reactants in different phases.
Biology: Employed in the study of ion transport and membrane permeability.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form complexes with various ions.
Industry: Utilized in the extraction and separation of metal ions from mixtures
Mécanisme D'action
The primary mechanism by which 2-Ethyl-1,4,7,10,13-pentaoxacyclopentadecane exerts its effects is through the formation of stable complexes with metal cations. The oxygen atoms in the ether ring coordinate with the metal ions, effectively encapsulating them within the ring structure. This complexation can alter the solubility, reactivity, and transport properties of the metal ions .
Comparaison Avec Des Composés Similaires
Similar Compounds
12-Crown-4: Smaller ring size, forms complexes with smaller cations.
18-Crown-6: Larger ring size, forms complexes with larger cations.
Dibenzo-18-crown-6: Contains aromatic rings, offering different solubility and complexation properties.
Uniqueness
2-Ethyl-1,4,7,10,13-pentaoxacyclopentadecane is unique due to its specific ring size, which provides optimal complexation with medium-sized cations like potassium and sodium. Its ability to selectively bind these ions makes it valuable in various applications, including ion separation and catalysis .
Propriétés
Numéro CAS |
75507-15-2 |
|---|---|
Formule moléculaire |
C12H24O5 |
Poids moléculaire |
248.32 g/mol |
Nom IUPAC |
2-ethyl-1,4,7,10,13-pentaoxacyclopentadecane |
InChI |
InChI=1S/C12H24O5/c1-2-12-11-16-8-7-14-4-3-13-5-6-15-9-10-17-12/h12H,2-11H2,1H3 |
Clé InChI |
ANKJNOFKSSUALD-UHFFFAOYSA-N |
SMILES canonique |
CCC1COCCOCCOCCOCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


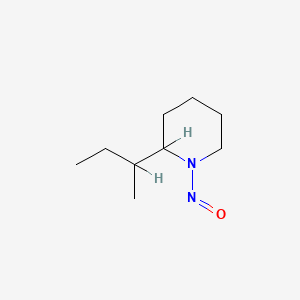
![2-[(E)-Benzylideneamino]-N,N,N-trimethylethan-1-aminium iodide](/img/structure/B14454782.png)
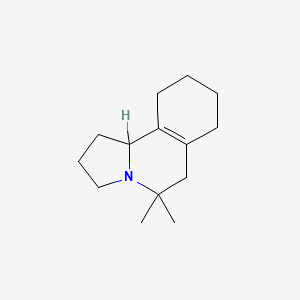
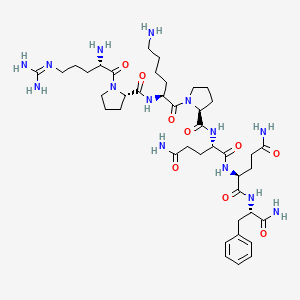
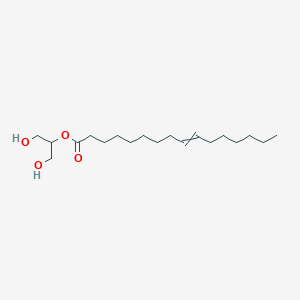

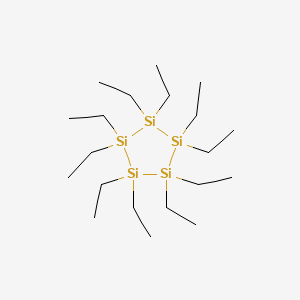
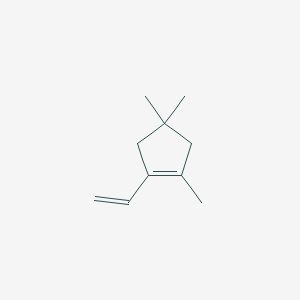


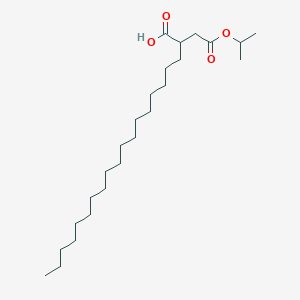
![3-Chloropyrazino[2,3-F]quinoxaline](/img/structure/B14454845.png)
![N-[3-(Dimethylamino)-2,2-dimethylpropyl]-3-hydroxypropanamide](/img/structure/B14454851.png)

